
2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide is a chemical compound that belongs to the class of amides. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research. The compound has been shown to possess several biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in inflammatory and cancerous processes. The compound has also been shown to activate certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in regulating cellular processes.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. The compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, the compound has been shown to improve endothelial function and reduce blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways, which allows for the investigation of specific biological processes. However, the compound has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide. One area of interest is the development of new drugs based on the structure of the compound. Another area of interest is the investigation of the compound's effects on other signaling pathways and enzymes, which could lead to the discovery of new therapeutic targets. Additionally, the compound's potential applications in the treatment of cardiovascular diseases and neurological disorders warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide can be achieved through a multi-step process involving the reaction of 3,5-dichlorobenzoyl chloride with benzyl mercaptan, followed by the reaction of the resulting intermediate with 2-aminopropanamide. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
2-(benzylthio)-N-(3,5-dichlorophenyl)propanamide has been widely used in scientific research as a tool for investigating various biological processes. It has been shown to possess anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs. The compound has also been used to study the role of certain enzymes and signaling pathways in the regulation of cellular processes.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(3,5-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11(21-10-12-5-3-2-4-6-12)16(20)19-15-8-13(17)7-14(18)9-15/h2-9,11H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBBWNBURWGGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-(3,5-dichlorophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

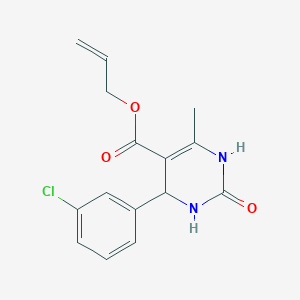
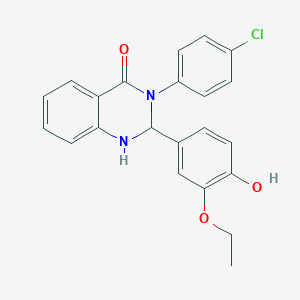
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5214215.png)
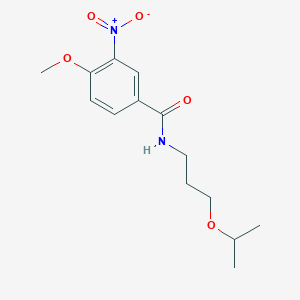

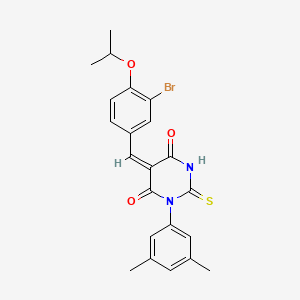

![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5214243.png)
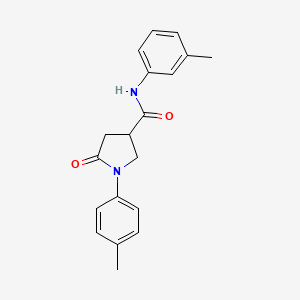
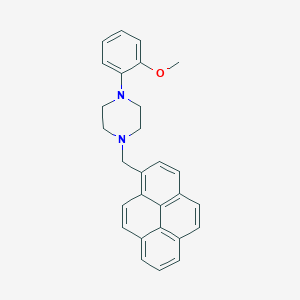
![2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5214282.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5214293.png)